![molecular formula C14H20N2O2S B14631983 Butyl 4-[(dimethylcarbamothioyl)amino]benzoate CAS No. 54767-08-7](/img/structure/B14631983.png)
Butyl 4-[(dimethylcarbamothioyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 4-[(dimethylcarbamothioyl)amino]benzoate, also known as butamben, is a local anesthetic primarily used for topical anesthesia. It is an ester of 4-aminobenzoic acid and butanol. Due to its low water solubility, it is suitable for surface anesthesia of mucous membranes other than the eyes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-[(dimethylcarbamothioyl)amino]benzoate involves the esterification of 4-nitrobenzoic acid with 1-butanol to form butyl 4-nitrobenzoate. This intermediate is then subjected to Bechamp reduction to yield butamben. Alternatively, 4-aminobenzoic acid can be directly esterified with butanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to optimize reaction conditions and yield. The process involves careful control of temperature, pressure, and reactant concentrations to ensure high purity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 4-[(dimethylcarbamothioyl)amino]benzoate undergoes various chemical reactions, including:
Hydrolysis: Under acidic or basic conditions, it can hydrolyze to produce 4-aminobenzoic acid and butanol.
Reduction: It can be reduced using lithium aluminum hydride to form corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the ester functional group.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products
Hydrolysis: 4-aminobenzoic acid and butanol.
Reduction: Corresponding amines.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
Butyl 4-[(dimethylcarbamothioyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a model compound in studying esterification and reduction reactions.
Biology: Investigated for its effects on nerve cells and pain signal transmission.
Medicine: Utilized as a local anesthetic for pain relief in various medical procedures.
Industry: Employed in the formulation of topical anesthetics and pain relief creams.
Mécanisme D'action
Butyl 4-[(dimethylcarbamothioyl)amino]benzoate acts by inhibiting voltage-gated calcium channels in dorsal root ganglion neurons. This inhibition disturbs channel kinetics, leading to a blockade of impulse transmission and resulting in localized anesthesia . It also inhibits sodium channels and delays rectifier potassium currents, contributing to its anesthetic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyl 4-aminobenzoate: Another ester of 4-aminobenzoic acid, used as a local anesthetic.
Ethyl 4-aminobenzoate: Similar structure but with an ethyl group instead of butyl, also used as a local anesthetic.
Methyl 4-aminobenzoate: Similar structure with a methyl group, used in topical anesthetics.
Uniqueness
Butyl 4-[(dimethylcarbamothioyl)amino]benzoate is unique due to its specific structure, which provides a balance of hydrophilic and hydrophobic domains, making it suitable for topical applications. Its low water solubility ensures prolonged action at the site of application, making it effective for surface anesthesia .
Propriétés
Numéro CAS |
54767-08-7 |
|---|---|
Formule moléculaire |
C14H20N2O2S |
Poids moléculaire |
280.39 g/mol |
Nom IUPAC |
butyl 4-(dimethylcarbamothioylamino)benzoate |
InChI |
InChI=1S/C14H20N2O2S/c1-4-5-10-18-13(17)11-6-8-12(9-7-11)15-14(19)16(2)3/h6-9H,4-5,10H2,1-3H3,(H,15,19) |
Clé InChI |
ICDQFBJLEVUAON-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C1=CC=C(C=C1)NC(=S)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


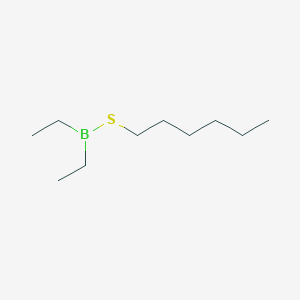
![1-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-nitrobenzene](/img/structure/B14631911.png)
![Tripentyl[(triphenylsilyl)peroxy]silane](/img/structure/B14631923.png)

![6,7,8,9-tetrahydro-5H-pyrazolo[1,2-a]diazepin-3-one](/img/structure/B14631942.png)
![N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide](/img/structure/B14631945.png)
![2(3H)-Benzofuranone, 3-[(dimethylamino)methyl]hexahydro-](/img/structure/B14631952.png)
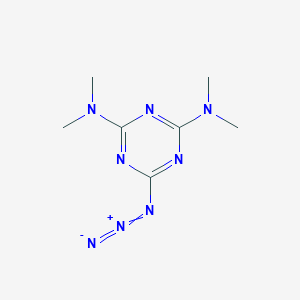
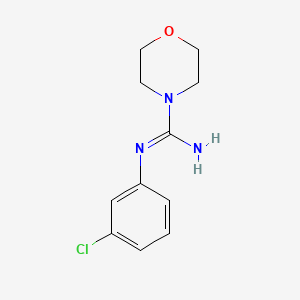
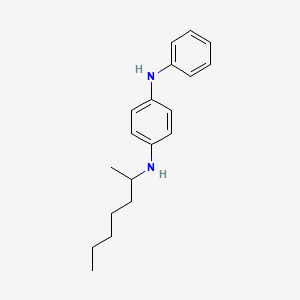
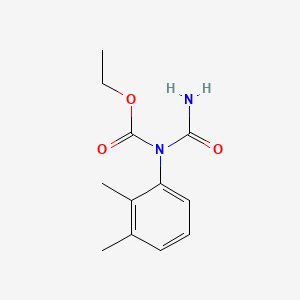
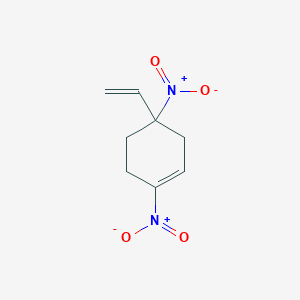
![3-{[Ethyl(phenyl)amino]methyl}benzene-1-sulfonamide](/img/structure/B14631994.png)
![acetic acid;[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14631997.png)
